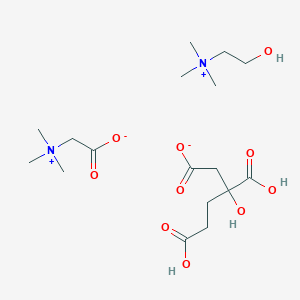

Betaine choline (R-(R*,R*))-tartrate

Übersicht

Beschreibung

Betaine choline (R-(R*,R*))-tartrate is a compound that combines betaine and choline with tartaric acid. Betaine is a naturally occurring compound found in various plants and animals, known for its role as an osmolyte and methyl donor. Choline is an essential nutrient that plays a crucial role in various physiological processes, including neurotransmission and lipid metabolism. The combination of these compounds with tartaric acid forms a salt that has unique properties and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of betaine choline (R-(R*,R*))-tartrate typically involves the reaction of betaine and choline with tartaric acid. The reaction is carried out in an aqueous medium, where betaine and choline are dissolved in water, and tartaric acid is added gradually. The mixture is stirred at room temperature until the reaction is complete, resulting in the formation of this compound as a crystalline solid.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization and filtration processes to obtain the final compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

Betaine choline (R-(R*,R*))-tartrate undergoes various chemical reactions, including:

Oxidation: Betaine can be oxidized to form dimethylglycine and formaldehyde.

Reduction: Choline can be reduced to form trimethylamine and ethanol.

Substitution: Both betaine and choline can undergo substitution reactions with various reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Dimethylglycine and formaldehyde from betaine.

Reduction: Trimethylamine and ethanol from choline.

Substitution: Various substituted derivatives of betaine and choline, depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Nutritional Applications

Betaine and choline are recognized for their roles in one-carbon metabolism, which is crucial for various physiological processes including methylation reactions. The following table summarizes the key nutritional applications:

Pharmacological Applications

Betaine choline tartrate is also explored for its pharmacological potential. Its applications include:

Case Study: Choline Supplementation and Cognitive Development

A study involving pregnant women showed that higher choline intake was associated with improved cognitive outcomes in their children. The research highlighted the importance of maternal choline during critical periods of brain development, suggesting that supplementation could be beneficial .

Case Study: Betaine's Role in Cardiovascular Health

A longitudinal study tracked dietary intakes of choline and betaine among 14,430 participants over 14 years. Results indicated that higher intakes were linked to lower incidences of coronary heart disease, particularly among individuals with specific genetic polymorphisms affecting folate metabolism .

Wirkmechanismus

The mechanism of action of betaine choline (R-(R*,R*))-tartrate involves its role as an osmolyte and methyl donor. Betaine helps maintain cell volume and fluid balance by acting as an osmoprotectant. It also donates methyl groups in various biochemical reactions, which are essential for the synthesis of important molecules like methionine and phosphatidylcholine. Choline is involved in neurotransmission as a precursor to acetylcholine and plays a role in lipid metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Choline chloride: A common form of choline used in supplements and animal feed.

Betaine hydrochloride: Used as a dietary supplement and in various industrial applications.

L-carnitine: A compound with similar methyl donor properties and roles in metabolism.

Uniqueness

Betaine choline (R-(R*,R*))-tartrate is unique due to its combined properties of betaine and choline, along with the stabilizing effect of tartaric acid. This combination enhances its solubility and bioavailability, making it more effective in various applications compared to its individual components.

Biologische Aktivität

Betaine choline (R-(R*,R*))-tartrate is a compound that combines the properties of betaine and choline, both of which play significant roles in various biological processes, particularly in methylation reactions, cellular osmoregulation, and metabolic pathways. This article presents a detailed overview of the biological activity of this compound, supported by research findings and case studies.

1. Overview of Betaine and Choline

Betaine is a naturally occurring compound derived from the amino acid glycine and is involved in methylation processes. It acts as a methyl group donor in the remethylation of homocysteine to methionine, thus playing a critical role in one-carbon metabolism. Choline , on the other hand, is an essential nutrient that serves as a precursor to acetylcholine, phosphatidylcholine, and sphingomyelin, all vital for cellular functions.

2.1 Methylation and Homocysteine Regulation

Betaine choline tartrate significantly contributes to the regulation of homocysteine levels in the body. Elevated homocysteine is associated with cardiovascular diseases and neurodegenerative disorders. Research indicates that higher dietary intake of betaine and choline correlates with lower plasma homocysteine levels, particularly in populations with low folate status .

Table 1: Summary of Studies on Homocysteine Regulation

2.2 Cancer Prevention

A significant study investigated the relationship between dietary intakes of choline and betaine and breast cancer risk. The findings suggest that higher intakes of these nutrients are associated with reduced all-cause mortality and specifically breast cancer mortality . The study involved 1508 women, revealing that higher free choline intake was linked to a decreased risk of breast cancer (P(trend)=0.04).

3.1 Osmoprotection

Betaine acts as an osmolyte , helping cells maintain their volume under osmotic stress. This property is crucial for cellular function in hyperosmotic environments . Betaine's ability to stabilize proteins under stress conditions also contributes to its role as a "chemical chaperone," protecting against protein denaturation.

3.2 Nutrient Utilization

In animal studies, betaine has been shown to enhance nutrient utilization, particularly in livestock where it improves growth rates and feed efficiency . This effect may be attributed to its role in improving methionine bioavailability and overall metabolism.

4.1 Clinical Trials

A randomized controlled trial assessed the effects of choline supplementation on plasma concentrations of free choline and betaine in postmenopausal women. The study found that supplementation significantly increased plasma levels of these compounds without adverse effects, indicating their potential for improving metabolic health .

4.2 Animal Studies

Research involving pigs demonstrated that dietary betaine improved growth performance and immune response during periods of heat stress, suggesting its utility as a feed additive in agriculture .

5. Conclusion

This compound exhibits notable biological activity through its roles in methylation processes, cancer prevention, osmoregulation, and nutrient utilization. The compound's ability to lower homocysteine levels positions it as a beneficial agent for cardiovascular health while its protective effects on proteins underscore its importance in cellular stress responses.

Continued research is essential to fully elucidate the mechanisms by which this compound exerts its effects and to explore its potential applications in both human health and agricultural practices.

Eigenschaften

IUPAC Name |

3-carboxy-3,6-dihydroxy-6-oxohexanoate;2-hydroxyethyl(trimethyl)azanium;2-(trimethylazaniumyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O7.C5H11NO2.C5H14NO/c8-4(9)1-2-7(14,6(12)13)3-5(10)11;1-6(2,3)4-5(7)8;1-6(2,3)4-5-7/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13);4H2,1-3H3;7H,4-5H2,1-3H3/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEAQSAWHNQUKPG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCO.C[N+](C)(C)CC(=O)[O-].C(CC(CC(=O)[O-])(C(=O)O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34N2O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17176-43-1 | |

| Record name | Betaine choline (R-(R*,R*))-tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017176431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Betaine choline [R-(R*,R*)]-tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.462 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.